

An In-Depth Technical Guide to Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate

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Compound of Interest

Compound Name: *Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate*

CAS No.: 1384265-52-4

Cat. No.: B1512149

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate**. This compound, possessing a quaternary α -aryl cyclohexanone scaffold, represents a valuable building block in modern medicinal chemistry for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its synthesis and evaluation. We delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Introduction and Significance

The α -aryl cyclohexanone motif is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules. The introduction of a fluorine atom on the aromatic ring, as in **Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate**, offers a powerful tool for modulating metabolic stability, pKa, and binding affinity through specific electronic interactions.

This guide elucidates the core characteristics of this specific compound, providing a foundational data set for its incorporation into drug design and development programs. Understanding its synthesis and physicochemical properties is paramount for its effective utilization as a chemical intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical parameters for **Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate** are summarized below.

Chemical Structure and Identifiers

- IUPAC Name: methyl 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylate[\[4\]](#)
- CAS Number: 1384265-52-4[\[4\]](#)
- Molecular Formula: C₁₄H₁₅FO₃
- Molecular Weight: 250.27 g/mol [\[4\]](#)
- Canonical SMILES: COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2F[\[4\]](#)

Physicochemical Data Summary

The following table consolidates key experimental and predicted physicochemical properties critical for drug development, such as solubility and lipophilicity.

Property	Value	Method	Source
Molecular Weight	250.27 g/mol	Calculated	[4]
logP (Octanol/Water)	2.69	Calculated	[4]
Hydrogen Bond Acceptors	3	Calculated	Fluorochem
Hydrogen Bond Donors	0	Calculated	Fluorochem
Melting Point	Not available	Experimental data not found	-
Boiling Point	Not available	Experimental data not found	-
Aqueous Solubility	To be determined	See Protocol 2.1	-

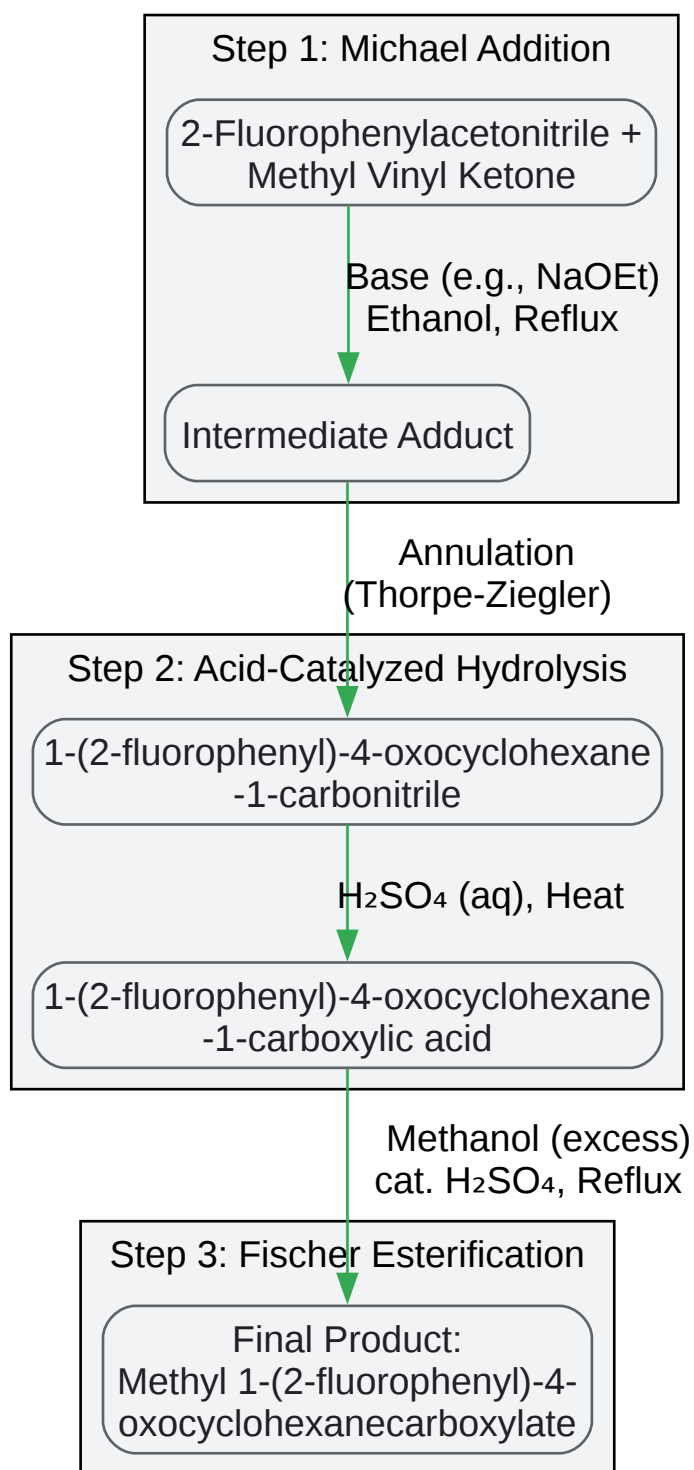
Synthesis and Purification

There is no single, established public-domain synthesis for **Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate**. Therefore, a robust and logical three-step synthetic pathway is proposed, starting from commercially available precursors. The chosen route leverages well-understood, high-yielding reaction mechanisms common in organic synthesis.

Proposed Synthetic Pathway

The synthesis is designed to proceed through three key stages:

- Michael Addition: Formation of the crucial carbon-carbon bond between the aryl and cyclohexanone moieties.
- Acid-Catalyzed Hydrolysis: Conversion of the nitrile intermediate to a carboxylic acid.
- Fischer Esterification: Formation of the final methyl ester product.



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Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile

- Rationale: This step employs a tandem Michael addition and Thorpe-Ziegler cyclization. The Michael addition creates the initial bond, and the subsequent intramolecular cyclization of the resulting dinitrile (formed in situ or from a related precursor) forms the six-membered ring.[5][6][7][8] The use of a strong, non-nucleophilic base is critical to deprotonate the α -carbon of the phenylacetonitrile without competing side reactions.
- Protocol:
 - To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (200 mL).
 - Carefully add sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ. Allow the metal to react completely.
 - To the cooled solution, add 2-fluorophenylacetonitrile (1.0 eq).
 - Add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.
 - After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
 - Cool the reaction to room temperature and neutralize with glacial acetic acid.
 - Remove the solvent under reduced pressure.
 - Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
 - Purify the product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 2: Hydrolysis to 1-(2-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid

- Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of strong acid and heat is necessary to drive the reaction to completion, proceeding through an amide intermediate.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Protocol:
 - Combine the purified nitrile from Step 1 (1.0 eq) with a 1:1 mixture of concentrated sulfuric acid and water (10 volumes).
 - Heat the mixture to reflux (approx. 120-130°C) for 12-18 hours, or until TLC analysis shows complete consumption of the starting material.
 - Cool the reaction mixture in an ice bath and carefully pour it over crushed ice.
 - The carboxylic acid product will precipitate as a solid.
 - Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
 - Dry the product under vacuum to a constant weight. Recrystallization from an appropriate solvent (e.g., ethanol/water) may be performed if further purification is needed.

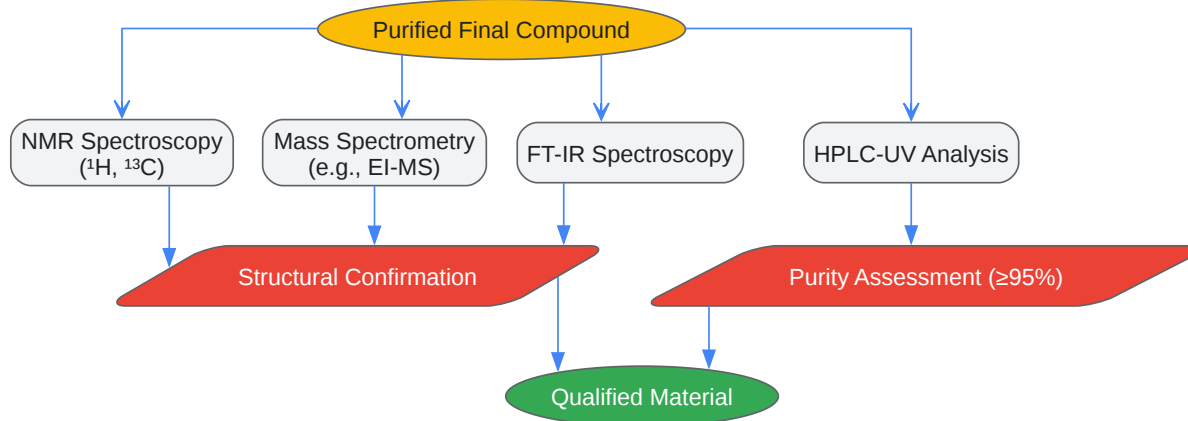
Step 3: Fischer Esterification to **Methyl 1-(2-fluorophenyl)-4-oxocyclohexanecarboxylate**

- Rationale: Fischer esterification is a classic, equilibrium-driven process. Using the alcohol (methanol) as the solvent provides a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the ester product. A strong acid catalyst is required to protonate the carboxylic acid, activating the carbonyl carbon for nucleophilic attack by methanol.[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Protocol:
 - Suspend the carboxylic acid from Step 2 (1.0 eq) in methanol (20 volumes).
 - Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.
 - Heat the mixture to reflux for 6-10 hours. Monitor the reaction progress by TLC.

- After cooling to room temperature, remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.
- Wash the organic layer with water, then brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.
- Purify the final product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods should be employed.



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Caption: Workflow for analytical characterization and QC.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule. Specific chemical shifts are predicted based on the electronic environment of each nucleus.[\[15\]](#)[\[16\]](#)
- ^1H NMR (Predicted, 400 MHz, CDCl_3):
 - δ 7.2-7.5 (m, 4H): Aromatic protons of the 2-fluorophenyl group. The fluorine substitution and ortho-positioning will create complex splitting patterns.[\[17\]](#)[\[18\]](#)
 - δ 3.75 (s, 3H): Methyl ester protons ($-\text{OCH}_3$). This will be a sharp singlet as there are no adjacent protons.
 - δ 2.2-2.8 (m, 8H): Cyclohexane ring protons. These protons will exhibit complex multiplets due to diastereotopicity and coupling with each other. Protons alpha to the ketone will be the most deshielded.
- ^{13}C NMR (Predicted, 100 MHz, CDCl_3):
 - δ ~208-212: Ketone carbonyl carbon ($\text{C}=\text{O}$).[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - δ ~175: Ester carbonyl carbon ($\text{C}=\text{O}$).[\[15\]](#)
 - δ ~160 (d, $J \approx 245$ Hz): Aromatic carbon directly bonded to fluorine ($\text{C}-\text{F}$). A large one-bond coupling constant is characteristic.
 - δ ~115-135: Remaining aromatic carbons.
 - δ ~55: Quaternary carbon ($\text{C}1$ of the cyclohexane ring).
 - δ ~52: Methyl ester carbon ($-\text{OCH}_3$).[\[23\]](#)
 - δ ~30-45: Cyclohexane methylene carbons ($-\text{CH}_2-$).

Infrared (IR) Spectroscopy

- Rationale: IR spectroscopy is excellent for identifying key functional groups based on their characteristic vibrational frequencies.[\[4\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)
- Predicted Major Absorption Bands (cm^{-1}):
 - ~3050-3080: Aromatic C-H stretch.
 - ~2850-2960: Aliphatic C-H stretch (cyclohexane and methyl groups).
 - ~1735-1745: Ester C=O stretch. This is typically at a higher frequency than a ketone.[\[4\]](#)
[\[26\]](#)
 - ~1710-1715: Ketone C=O stretch.[\[21\]](#)[\[27\]](#) The presence of two distinct carbonyl peaks is a key diagnostic feature.
 - ~1600 & ~1480: Aromatic C=C skeletal vibrations.
 - ~1250-1150: Ester C-O stretch (strong and characteristic).

Mass Spectrometry (MS)

- Rationale: Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under ionization.
- Predicted Fragmentation (Electron Ionization - EI):
 - m/z 250: Molecular ion peak $[M]^+$.
 - m/z 219: Loss of a methoxy radical ($\bullet\text{OCH}_3$, 31 Da).
 - m/z 191: Loss of a carbomethoxy group ($\bullet\text{COOCH}_3$, 59 Da).
 - m/z 95: Phenyl radical with fluorine.
 - m/z 55: A common fragment for cyclohexanone rings resulting from ring cleavage.[\[28\]](#)[\[29\]](#)

General Analytical Protocols

- General IR Spectroscopy Protocol:

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping with isopropyl alcohol.
- Acquire a background spectrum.
- Place a small amount of the purified solid or a drop of the concentrated solution onto the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Process the spectrum to identify key absorption peaks.[\[20\]](#)[\[30\]](#)[\[31\]](#)
- General Mass Spectrometry Protocol (EI-MS):
 - Dissolve a small sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
 - Inject the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.
 - Ionize the sample using a standard electron energy (e.g., 70 eV).
 - Acquire the mass spectrum, scanning a relevant m/z range (e.g., 40-400 amu).
 - Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.[\[21\]](#)
[\[32\]](#)

Experimental Protocols for Physicochemical Properties

Protocol: Kinetic Aqueous Solubility Determination

- Rationale: Kinetic solubility is a high-throughput method crucial in early drug discovery to assess how readily a compound precipitates from a DMSO stock solution when diluted into an aqueous buffer. This mimics the conditions of many in vitro assays.[\[19\]](#)[\[28\]](#)[\[33\]](#)[\[34\]](#)
- Step-by-Step Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
- Assay Plate Preparation: In a 96-well microplate, add 198 μL of phosphate-buffered saline (PBS, pH 7.4) to each well.
- Compound Addition: Add 2 μL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final concentration of 100 μM with 1% DMSO.
- Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.
- Filtration: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen) into a fresh 96-well collection plate to remove any precipitate.
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a 1% DMSO/PBS solution.[\[4\]](#)[\[33\]](#)

Protocol: LogP Determination (Shake-Flask Method)

- Rationale: The partition coefficient (logP) between n-octanol and water is the standard measure of a compound's lipophilicity. The shake-flask method is the "gold standard" for its direct and accurate measurement.[\[25\]](#)[\[35\]](#)
- Step-by-Step Methodology:
 - Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and phosphate buffer (pH 7.4) for 24 hours. Allow the layers to separate completely.
 - Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
 - Partitioning: In a glass vial, combine a known volume of the octanol stock solution with an equal volume of the pre-saturated buffer.
 - Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases.

- Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
- Calculation: Calculate the logP using the formula: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Buffer}]} \right)$.[\[24\]](#)[\[27\]](#)

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